Functional Potency Ranking: MRS2179 vs. MRS2500 and MRS2279 in Rat Colonic Inhibitory Junction Potentials
In a direct comparative study assessing P2Y1 antagonist effects on the fast component of inhibitory junction potentials (IJPs) in rat colon smooth muscle, MRS2179, MRS2500, and MRS2279 were evaluated side-by-side. The rank order of functional potency was MRS2500 > MRS2279 > MRS2179, establishing MRS2179 as the least potent among these three structurally related P2Y1 antagonists in this tissue preparation [1]. This rank order has been reproduced across multiple studies in both rat and human colonic tissue [2]. Importantly, all three compounds inhibited the fast IJP component without major effects on electrical field stimulation-induced mechanical relaxation, confirming on-target P2Y1 activity. For experiments where maximal P2Y1 blockade is required at lower concentrations, MRS2500 or MRS2279 may be preferred; however, for applications where a less potent but fully characterized reference antagonist is needed to establish a pharmacological baseline, MRS2179 tetrasodium provides a well-validated tool with extensive literature precedent.
| Evidence Dimension | Functional potency in inhibiting fast component of inhibitory junction potentials (IJP) in rat colon |
|---|---|
| Target Compound Data | MRS2179: Lowest potency in the tested series |
| Comparator Or Baseline | MRS2500: Highest potency; MRS2279: Intermediate potency |
| Quantified Difference | Rank order: MRS2500 > MRS2279 > MRS2179 |
| Conditions | Rat colon smooth muscle, microelectrode recording of IJPs, electrical field stimulation |
Why This Matters
Understanding relative functional potency within the same chemical series enables researchers to select the appropriate tool compound concentration for tissue bath experiments and to correctly interpret pharmacological data when comparing studies that used different P2Y1 antagonists.
- [1] Grasa L, Gil V, Gallego D, Martín MT, Jiménez M. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon. Br J Pharmacol. 2009;158(7):1641-1652. View Source
- [2] Gallego D, Gil V, Aleu J, Aulí M, Clavé P, Jiménez M. Pharmacological characterization of purinergic inhibitory neuromuscular transmission in the human colon. Neurogastroenterol Motil. 2011;23(8):792-e338. View Source
